molecular formula C11H11N3O B2778589 6-(2-aminophenyl)-2-methylpyridazin-3(2H)-one CAS No. 1448027-35-7

6-(2-aminophenyl)-2-methylpyridazin-3(2H)-one

Cat. No. B2778589
M. Wt: 201.229
InChI Key: HVXWGBACYRVPPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “6-(2-aminophenyl)-2-methylpyridazin-3(2H)-one” is a pyridazine derivative. Pyridazines are a class of organic compounds with a six-membered ring with two nitrogen atoms at positions 1 and 2, and they are often used in the synthesis of pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would likely include a pyridazine ring, which is a six-membered ring with two nitrogen atoms. The “2-aminophenyl” suggests a phenyl (benzene) ring with an amino group attached, and the “2-methyl” indicates a methyl group attached to the second position of the pyridazine ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyridazine derivatives can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the amino group and the pyridazine ring could influence its polarity, solubility, and reactivity .

Scientific Research Applications

Anticancer Activity

6-(2-Aminophenyl)-2-methylpyridazin-3(2H)-one derivatives have been studied for their potential anticancer properties. In particular, compounds synthesized from reactions with aryl isocyanates and isothiocyanates demonstrated pronounced cytostatic activity against specific cell lines of melanoma, non-small cell lung cancer, kidney cancer, and central nervous system cancer (Voskoboynik et al., 2018).

Biological Activity

Synthesis and structure analysis of related compounds, such as 3-(arylmethyl)aminopyridine-2(1H)-ones and 1H-pyrido[2,3-b][1,4]oxazin-2(3H)-ones, showed that these derivatives exhibit antiradical activity against DPPH and ABTS radicals. This suggests potential biological applications for these compounds (Kulakov et al., 2018).

Fluorescent Labeling

Compounds containing a 4-(dialkylamino)phenyl substituent, such as 6-(4-Aminophenyl)-3-cyano-4-[4-(diethylamino)phenyl]-2-methylpyridine, have been identified as effective fluorescent labeling reagents for the quantitative analysis of carnitine, indicating their utility in biochemical assays (Nakaya et al., 1996).

Cyclometalated Complexes

6-Phenyl-2,2'-bipyridyl derivatives, structurally related to 6-(2-aminophenyl)-2-methylpyridazin-3(2H)-one, have been used in cyclometalated platinum(II) acetylide complexes. These complexes exhibit interesting electrochemical and photophysical properties, with potential applications in materials science and photocatalysis (Schneider et al., 2009).

Synthesis and Molecular Structure Studies

Studies on the synthesis and molecular structure of related compounds, such as 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, provide insights into the chemical properties and potential applications of these compounds in various scientific fields (Hwang et al., 2006).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling it to avoid exposure .

Future Directions

The future research directions for this compound could involve exploring its potential uses in various fields, such as pharmaceuticals or materials science. Further studies could also investigate its synthesis, properties, and reactivity .

properties

IUPAC Name

6-(2-aminophenyl)-2-methylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-14-11(15)7-6-10(13-14)8-4-2-3-5-9(8)12/h2-7H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVXWGBACYRVPPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-aminophenyl)-2-methylpyridazin-3(2H)-one

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